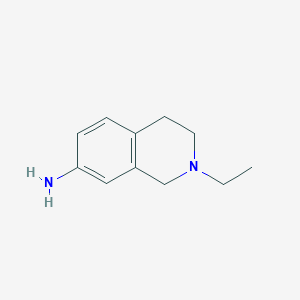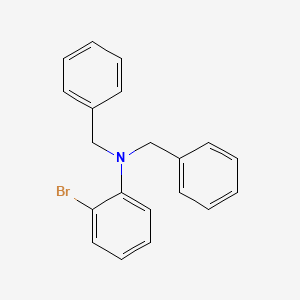![molecular formula C14H14N4O B3079765 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine CAS No. 107400-99-7](/img/structure/B3079765.png)
4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine
概要
説明
4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
作用機序
Target of Action
The primary targets of 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine are protein kinases, specifically CK1δ/ε and DYRK1A . These kinases play a crucial role in various physiological processes, including cell cycle regulation, signal transduction, and disease pathogenesis .
Mode of Action
this compound interacts with its targets by inhibiting their activity. The compound binds to the active site of the kinases, preventing them from phosphorylating their substrates . This results in the modulation of the kinases’ downstream signaling pathways .
Biochemical Pathways
The inhibition of CK1δ/ε and DYRK1A by this compound affects multiple biochemical pathways. For instance, CK1δ/ε is involved in the regulation of circadian rhythms, while DYRK1A plays a role in neurodevelopment . Therefore, the inhibition of these kinases can lead to alterations in these processes .
Pharmacokinetics
The compound’s molecular weight of 25429 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of CK1δ/ε and DYRK1A by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the normal functioning of cells by altering signal transduction pathways . This can potentially lead to therapeutic effects in diseases where these kinases are implicated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the formamide-mediated cyclization of cyanoamidine precursors under microwave irradiation, which is an eco-friendly approach . This method allows for the efficient generation of the desired tricyclic skeleton.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is promising for scaling up due to its efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups present in the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, targeting enzymes like CDK5, CK1, and GSK3.
類似化合物との比較
Similar Compounds
9H-pyrimido[5,4-b]indol-4-amine: Another compound with a similar core structure but different functional groups.
Harmine: A natural alkaloid with a similar tricyclic structure, known for its potential therapeutic effects.
Uniqueness
4-{5H-pyrimido[5,4-b]indol-4-yl}morpholine stands out due to its unique combination of a pyrimidoindole core and a morpholine ring, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
4-(5H-pyrimido[5,4-b]indol-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)14(16-9-15-12)18-5-7-19-8-6-18/h1-4,9,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSSHKLLFDNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267267 | |
| Record name | 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107400-99-7 | |
| Record name | 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107400-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinyl)-5H-pyrimido[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid](/img/structure/B3079695.png)




![Imidazo[1,2-a]pyridin-7-ylmethanamine](/img/structure/B3079722.png)






